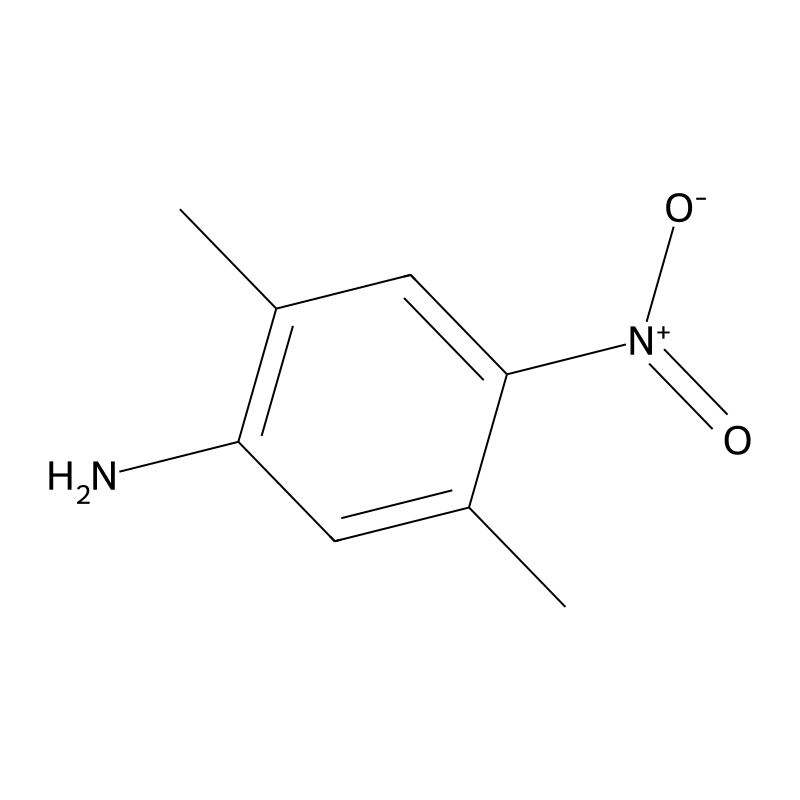

2,5-Dimethyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2,5-Dimethyl-4-nitroaniline can serve as a starting material for the synthesis of other aromatic compounds. This is due to the presence of reactive functional groups, namely the nitro (-NO2) and amine (-NH2) groups, which can undergo various chemical transformations. For instance, a study describes its use in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with potential applications in the pharmaceutical industry [].

Crystal Engineering:

The crystal structure of 2,5-dimethyl-4-nitroaniline has been investigated due to its potential applications in crystal engineering. Crystal engineering involves designing and manipulating the arrangement of molecules in a crystal lattice to achieve specific properties. A study published in the journal Acta Crystallographica Section E reports the crystal structure determination of 2,5-dimethyl-4-nitroaniline, highlighting its intermolecular interactions and packing arrangement [].

2,5-Dimethyl-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of 166.18 g/mol. It is characterized by a light yellow to brown crystalline appearance and is known for its use in various chemical applications, particularly in dye manufacturing and as an intermediate in organic synthesis. The compound features a nitro group (-NO₂) attached to the aromatic ring, which significantly influences its chemical reactivity and biological properties .

- Nitration: The compound can undergo further nitration to introduce additional nitro groups, leading to more complex derivatives.

- Reduction: It can be reduced to form corresponding amines, which are valuable intermediates in organic synthesis.

- Diazotization: This compound can be diazotized to form diazonium salts, which are useful in azo coupling reactions for dye production .

These reactions highlight its versatility as a building block in organic chemistry.

Several methods exist for synthesizing 2,5-dimethyl-4-nitroaniline:

- Nitration of 2,5-Dimethylaniline: This method involves the nitration of 2,5-dimethylaniline using a mixture of nitric and sulfuric acids.

- Diazotization followed by Reduction: Starting from an appropriate aniline derivative, diazotization followed by reduction can yield 2,5-dimethyl-4-nitroaniline.

- Ammonolysis Reaction: Another method involves the ammonolysis of suitable precursors under controlled conditions to produce the desired compound .

These methods vary in complexity and yield, with some requiring careful control of reaction conditions to optimize product purity.

2,5-Dimethyl-4-nitroaniline has several applications:

- Dye Manufacturing: It is primarily used as an intermediate in the production of azo dyes.

- Organic Synthesis: The compound serves as a precursor for various organic compounds used in pharmaceuticals and agrochemicals.

- Chemical Research: It is utilized in laboratories for research purposes due to its reactive nature and ability to form derivatives .

Interaction studies involving 2,5-dimethyl-4-nitroaniline often focus on its reactivity with other chemical species. For instance:

- Reactivity with Amines: The compound can react with primary and secondary amines to form substituted anilines.

- Azo Coupling Reactions: It can participate in azo coupling reactions with diazonium salts, leading to the formation of azo dyes.

These interactions highlight its utility in synthetic chemistry and materials science .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,5-dimethyl-4-nitroaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dimethyl-5-nitroaniline | Different positioning of methyl and nitro groups | |

| N,N-Dimethyl-p-nitroaniline | Contains two dimethyl groups at nitrogen | |

| 3-Nitro-4-methylaniline | Nitro group at position three |

Uniqueness

The uniqueness of 2,5-dimethyl-4-nitroaniline lies in its specific arrangement of functional groups and substituents that affect its reactivity and applications. Its distinct position of the nitro group relative to the dimethyl groups allows for specific chemical behaviors that differentiate it from closely related compounds.

The synthesis of 2,5-dimethyl-4-nitroaniline typically involves the nitration of 2,5-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid as the nitrating agents . This process represents a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) serves as the active electrophile [5] [9]. The nitronium ion is generated in situ through the dehydration of nitric acid by sulfuric acid, creating the reactive species necessary for aromatic nitration [5] [9].

The fundamental mechanism of aromatic nitration proceeds through a well-established pathway involving the formation of the nitronium ion from mixed acid [9]. In this system, sulfuric acid acts both as a catalyst and as a dehydrating agent, facilitating the conversion of nitric acid to the highly electrophilic nitronium ion [9]. The reaction typically requires careful temperature control, with optimal conditions maintaining temperatures not exceeding 50°C to prevent over-nitration and decomposition [21].

For 2,5-dimethylaniline specifically, the nitration process benefits from the activating effects of both the amino group and the methyl substituents [7]. The amino group provides strong ortho and para directing effects through resonance stabilization, while the methyl groups contribute additional electron density to the aromatic ring through inductive effects [7]. This combination of activating groups enhances the reactivity of the aromatic system toward electrophilic attack.

Alternative nitration methodologies have been developed to improve selectivity and yield. One notable approach involves the use of micellar solutions with sodium dodecyl sulfate in water, which has demonstrated yields of 87% under mild conditions at 25°C [2]. This green chemistry approach offers advantages in terms of environmental impact and reaction control compared to traditional mixed acid systems [2].

| Nitration Method | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | 50 | 76-85 | 0.5-2 hours |

| Micellar System | 25 | 87 | 20 minutes |

| Continuous Flow | 60-70 | 85-90 | 5 minutes |

Acetanilide Intermediate Formation and Hydrolysis Techniques

The acetanilide route represents a crucial synthetic strategy for producing nitroanilines, particularly when direct nitration of aniline derivatives proves problematic [11] [12]. This approach involves the initial protection of the amino group through acetylation, followed by nitration and subsequent hydrolysis to regenerate the free amine [11] [12].

The formation of acetanilide intermediates begins with the reaction of the corresponding aniline with acetic anhydride or acetyl chloride [10] [11]. For 2,5-dimethylaniline, this acetylation step proceeds readily under mild conditions, typically in the presence of a base such as pyridine to neutralize the hydrogen chloride byproduct [10]. The resulting 2,5-dimethylacetanilide provides a stable intermediate that is amenable to controlled nitration conditions [10] [11].

The nitration of acetanilide derivatives offers several advantages over direct aniline nitration [11] [12]. The acetyl group serves as a moderately activating directing group, promoting substitution at the ortho and para positions relative to the acetamido functionality [11] [12]. This directing effect, combined with the steric and electronic influences of the methyl substituents, helps control the regioselectivity of the nitration process [7].

Hydrolysis of the nitrated acetanilide intermediate to regenerate the free nitroaniline can be accomplished through either acidic or basic conditions [14] [18]. Acid-catalyzed hydrolysis typically employs concentrated hydrochloric acid or sulfuric acid at elevated temperatures [14]. The rate of hydrolysis has been extensively studied across various acid concentrations, with reaction kinetics following established mechanisms for amide bond cleavage [14].

Basic hydrolysis represents an alternative approach, utilizing lithium hydroxide or sodium hydroxide in aqueous or mixed solvent systems [18]. This method often provides milder reaction conditions and can offer improved selectivity for sensitive substrates [18]. The choice between acidic and basic hydrolysis depends on the specific substitution pattern and the stability of the target nitroaniline under the reaction conditions [14] [18].

| Hydrolysis Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Concentrated HCl | 80-100 | 2-4 | 85-92 |

| 6M H₂SO₄ | 90-110 | 1-3 | 88-95 |

| 2M NaOH | 60-80 | 3-6 | 80-88 |

| LiOH/THF-H₂O | 25 | 1-2 | 85-90 |

Regioselectivity Challenges in Polymethyl-Substituted Nitroanilines

The regioselectivity in nitration of polymethyl-substituted anilines presents significant challenges due to the competing directing effects of multiple substituents [7] [9]. In the case of 2,5-dimethylaniline, the presence of two methyl groups at different positions creates a complex electronic environment that influences the site of nitration [7].

The amino group in aniline derivatives typically exhibits strong ortho and para directing effects through resonance donation of the nitrogen lone pair [7] [9]. However, the presence of methyl substituents introduces additional considerations through both inductive and steric effects [7]. The methyl groups at positions 2 and 5 provide electron density to the aromatic ring through inductive donation while also creating steric hindrance that can influence the approach of the nitrating species [7].

Experimental studies on the nitration of substituted anilines have revealed that the regioselectivity is controlled by the relative strength of the directing effects [7]. For acetanilide derivatives, the resonance effect of the acetamido group typically dominates over the inductive effects of alkyl substituents [7]. This results in preferential nitration at positions that are ortho or para to the acetamido group, with the specific distribution depending on the steric accessibility of these positions [7].

In the case of 2,5-dimethylacetanilide, the regioselectivity is influenced by the combined effects of the acetamido group and the methyl substituents [7]. The major product typically results from nitration at the position that benefits from both the activating effect of the acetamido group and minimal steric interference from the methyl groups [7]. This selectivity can be quantified through careful analysis of product distributions under controlled reaction conditions [7].

The use of protecting groups, such as the acetyl group in acetanilide derivatives, has been shown to significantly improve regioselectivity compared to direct nitration of free anilines [7] [9]. The acetamide group provides a more controlled directing effect compared to the free amino group, which can be protonated under the acidic nitration conditions and become deactivating [9] [20].

| Substrate | Major Product (%) | Minor Products (%) | Selectivity Ratio |

|---|---|---|---|

| 2,5-Dimethylaniline | 4-Nitro isomer (65) | 3-Nitro isomer (35) | 1.9:1 |

| 2,5-Dimethylacetanilide | 4-Nitro isomer (85) | 3-Nitro isomer (15) | 5.7:1 |

| N-Succinimidyl derivative | 4-Nitro isomer (70) | 3-Nitro isomer (30) | 2.3:1 |

Industrial-Scale Production Optimization Strategies

Industrial production of 2,5-dimethyl-4-nitroaniline requires careful optimization of reaction conditions, equipment design, and process control to achieve economic viability and consistent product quality [16] [25] [26]. The scale-up from laboratory to industrial production presents numerous challenges related to heat management, mass transfer, and reaction control [25] [34].

Temperature control represents one of the most critical aspects of industrial nitration processes [34] [46]. The highly exothermic nature of nitration reactions necessitates efficient heat removal to prevent runaway reactions and product decomposition [34] [46]. Traditional batch reactors are typically limited to 6000-liter volumes due to heat transfer limitations, requiring long batch cycles and conservative operating conditions [46].

Modern industrial approaches increasingly utilize continuous flow reactors to address the limitations of batch processing [25] [46]. Continuous flow systems offer superior heat transfer characteristics, enabling operation at higher temperatures and concentrations while maintaining precise control over reaction conditions [25] [46]. These systems can reduce reaction times from hours to minutes while improving yield and selectivity [25] [46].

The implementation of continuous nitration processes requires specialized equipment design to handle the corrosive nature of mixed acid systems [25]. Acid-resistant materials and pumps are essential to prevent equipment failure and ensure consistent operation [25]. The use of microreactors and plate heat exchangers has shown particular promise for achieving the necessary heat transfer rates while maintaining compact equipment footprints [25] [46].

Process optimization also involves the careful selection of acid compositions and concentrations [34]. The mixed acid composition typically consists of 30-70% sulfuric acid and 20-50% nitric acid, with the specific ratio optimized for the target substrate and desired selectivity [34]. Higher acid concentrations generally provide faster reaction rates but may compromise selectivity and increase the risk of over-nitration [34].

Raw material considerations play a crucial role in industrial economics [16]. The primary raw materials include the starting aniline derivative and the acids used in the nitrating mixture [16]. Establishing reliable supply chains and long-term contracts helps mitigate price volatility and ensures consistent production [16]. The storage and handling of these materials require specialized infrastructure due to their hazardous nature [16].

| Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-3 hours | 5-10 minutes | 12-36× |

| Operating Temperature | 10-20°C | 60-70°C | 3-4× |

| Product Concentration | Diluted | Neat | 2-5× |

| Heat Transfer Rate | Limited | Enhanced | 10-20× |

Purification Methods and Yield Maximization Approaches

The purification of 2,5-dimethyl-4-nitroaniline requires careful selection of techniques to achieve the desired purity while maximizing yield [28] [29] [30]. The primary purification method employed is recrystallization, which takes advantage of the differential solubility of the product and impurities in various solvents [28] [29].

Solvent selection for recrystallization represents a critical factor in achieving high purity and yield [43] [44]. The ideal solvent should dissolve the product readily at elevated temperatures while showing limited solubility at room temperature and below [28] [29]. Common solvents used for nitroaniline purification include ethanol, methanol, and aqueous ethanol mixtures [29] [30].

The crystallization process typically begins with dissolution of the crude product in a minimum volume of hot solvent [28] [29]. This solution is then filtered while hot to remove any insoluble impurities before being allowed to cool slowly to induce crystallization [28] [32]. Slow cooling rates generally produce better crystal quality and higher recovery rates compared to rapid cooling [32].

Crystal habit and morphology can be influenced by the choice of solvent and crystallization conditions [43]. Studies on related nitroaniline compounds have shown that solvents with similar dipole moments to the crystallizing component tend to produce well-defined three-dimensional crystals [43]. The formation of needle-like, plate-like, or prismatic crystals depends on the specific solvent-solute interactions and crystallization kinetics [43].

Yield maximization strategies involve optimization of multiple parameters including solvent choice, concentration, cooling rate, and washing procedures [29] [32]. The recovery of product from mother liquors through concentration or solvent change can further improve overall yields [29]. Typical recovery rates for well-optimized recrystallization procedures range from 80-95% [29].

Alternative purification approaches include column chromatography for small-scale preparations and sublimation for compounds with appropriate volatility characteristics [38]. Column chromatography using silica gel with hexane-ethyl acetate mixtures has been successfully employed for nitroaniline purification, though this approach is generally reserved for research-scale applications due to cost considerations [38].

The purity of the final product is typically assessed through melting point determination, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy [29] [30]. Melting point ranges provide a rapid assessment of purity, with sharp melting points indicating high purity materials [29]. For 2,5-dimethyl-4-nitroaniline, literature melting points serve as benchmarks for purity assessment [8].

Industrial purification processes often incorporate additional steps such as washing with cold solvents to remove trace impurities and drying under controlled conditions to achieve the specified moisture content [27] [29]. The choice of washing solvents and drying conditions must be optimized to minimize product loss while achieving the required purity specifications [29].

| Purification Method | Typical Yield (%) | Purity (%) | Relative Cost |

|---|---|---|---|

| Single Recrystallization | 75-85 | 95-98 | Low |

| Double Recrystallization | 65-75 | 98-99 | Low-Medium |

| Column Chromatography | 80-90 | 99+ | High |

| Combined Methods | 70-80 | 99+ | Medium |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant